5-甲氧基-1H-吲唑-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

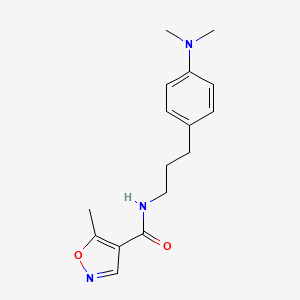

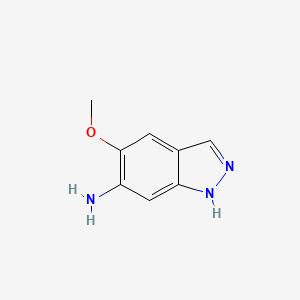

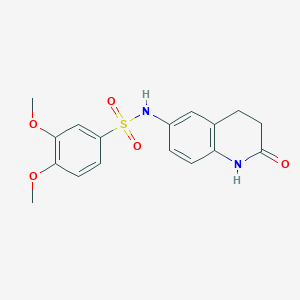

5-Methoxy-1H-indazol-6-amine is a chemical compound with the molecular formula C8H9N3O . It has a molecular weight of 163.18 . The IUPAC name for this compound is 5-methoxy-1H-indazol-6-amine .

Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . This has led to considerable attention in the field of medicinal chemistry for the synthesis of indazole derivatives .

Molecular Structure Analysis

The molecular structure of 5-Methoxy-1H-indazol-6-amine consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .

Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Methoxy-1H-indazol-6-amine include a molecular weight of 163.18 .

科学研究应用

抗菌和抗结核剂

研究表明,5-甲氧基-1H-吲唑-6-胺的衍生物表现出显着的抗菌和抗结核特性。例如,5,6-二氢-8-甲氧基苯并[h]喹唑啉-2-胺和 1-(3-(4-烷氧基苯基)-7-甲氧基-3,3a,4,5-四氢-2H 苯并[g]吲唑-2-基)乙酮等特定化合物已显示出对结核分枝杆菌 H37Rv 菌株的显着抗结核活性。这突出了 5-甲氧基-1H-吲唑-6-胺衍生物在对抗细菌和结核感染中的潜力 (Maurya 等人,2013 年)。

抗癌剂

据报道,吲唑化合物,尤其是含有 5-甲氧基-1H-吲唑-6-胺的化合物,显示出有希望的抗癌活性。一项研究表明,某些 6-氨基吲唑衍生物在人结直肠癌细胞系中具有优异的细胞毒性,表明这些化合物在开发新型抗癌疗法中的潜力 (Hoang 等人,2022 年)。

催化合成应用

5-甲氧基-1H-吲唑-6-胺及其衍生物已用于各种催化合成工艺中。例如,它们已被用于通过协同铑/铜催化从亚胺酸盐和亚硝基苯合成 1H-吲唑,表明它们在促进复杂化学反应中的作用,在氧化还原中性条件下具有高效率和官能团耐受性 (Wang & Li, 2016)。

材料科学应用

在材料科学领域,吲唑衍生物(包括 5-甲氧基-1H-吲唑-6-胺的衍生物)已显示出作为电子活性材料的潜力。它们的高热稳定性以及特定的光学、电化学和光电特性使它们适用于电子器件和材料中的各种应用 (Cekaviciute 等人,2012 年)。

作用机制

Target of Action

Indazole derivatives, which include 5-methoxy-1h-indazol-6-amine, have been found to interact with a variety of biological targets, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive targets .

Mode of Action

Indazole derivatives have been reported to interact with their targets in various ways, leading to a wide range of biological activities . For instance, some indazole derivatives have been found to inhibit cell growth, suggesting potential anticancer activity .

Biochemical Pathways

For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammatory responses .

Pharmacokinetics

The compound is a solid at room temperature and is highly soluble, suggesting potential bioavailability .

Result of Action

Indazole derivatives have been reported to have various effects, such as anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .

Action Environment

The compound is recommended to be stored in a dark place under an inert atmosphere at room temperature, suggesting that light, oxygen, and temperature may affect its stability .

安全和危害

未来方向

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on the development of these heterocycles with better biological activities . The synthesis of indazole derivatives is also a promising area of research .

生化分析

Biochemical Properties

5-Methoxy-1H-indazol-6-amine has been shown to interact with various enzymes and proteins. For instance, it has been suggested that indazole derivatives, such as 5-Methoxy-1H-indazol-6-amine, can inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, a reaction catalyzed by 5-lipoxygenase . This interaction suggests that 5-Methoxy-1H-indazol-6-amine may play a role in modulating inflammatory responses.

Cellular Effects

Indazole derivatives have been shown to possess anti-inflammatory properties . Given that 5-Methoxy-1H-indazol-6-amine is an indazole derivative, it may also exhibit similar effects on cells, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that indazole derivatives can inhibit certain enzymes, such as 5-lipoxygenase . This inhibition could lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Metabolic Pathways

It has been suggested that indazole derivatives can inhibit certain enzymes, potentially affecting metabolic flux or metabolite levels .

属性

IUPAC Name |

5-methoxy-1H-indazol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-8-2-5-4-10-11-7(5)3-6(8)9/h2-4H,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZFLQXIAXVOJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2359780.png)

![2,9-Dioxadispiro[2.1.35.33]undecane](/img/structure/B2359781.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2359783.png)

![3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/no-structure.png)

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2359792.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2359793.png)

![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidine](/img/structure/B2359794.png)

![N-(4-acetylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2359799.png)